2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a cyclopenta[d]pyrimidinone core substituted with a dimethylaminoethyl group at position 1 and a 4-nitrophenylacetamide moiety via a thioether linkage at position 2. The cyclopenta[d]pyrimidine scaffold is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-22(2)10-11-23-16-5-3-4-15(16)18(21-19(23)26)29-12-17(25)20-13-6-8-14(9-7-13)24(27)28/h6-9H,3-5,10-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQKBDYUGYZDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, mechanisms of action, and biological effects, particularly in the context of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₈N₄O₃S, with a molecular weight of approximately 342.39 g/mol. The structure includes several functional groups such as an amide, thioether, and a nitrophenyl moiety, which contribute to its biological activity.
While the precise mechanism of action for this compound is not fully elucidated, studies suggest that it may interact with various biological targets:
- Inhibition of Kinases : Similar compounds in the pyrimidine class have been shown to inhibit kinases involved in cancer cell proliferation.
- Antimicrobial Activity : The thioether group may enhance interactions with microbial enzymes or receptors.
Anticancer Properties
Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro assays demonstrated that compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), and PC3 (prostate cancer) .
Antimicrobial Activity
Research has suggested that similar compounds possess antimicrobial properties against a range of pathogens. The presence of the nitrophenyl group may enhance the compound's ability to penetrate bacterial membranes.
Case Studies
A notable case study involved the synthesis and evaluation of related pyrimidine derivatives which demonstrated:
- Synthesis : A multi-step synthetic route was developed to create various analogs of the compound.
- Biological Evaluation : These analogs were tested for their ability to inhibit tumor growth in animal models, showing promising results comparable to established chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with several classes of pyrimidinylthioacetamides. Below is a systematic comparison based on substituents, physicochemical properties, and synthetic methodologies.
Structural Analogues and Substituent Effects
- Cyclopenta-Thieno-Pyrimidine Derivatives (): 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide () replaces the dimethylaminoethyl group with a 4-chlorophenyl moiety and substitutes the 4-nitrophenyl with a 2,5-dimethylphenyl group. The thieno ring fused to pyrimidine may enhance π-stacking interactions compared to the cyclopenta[d]pyrimidine core in the target compound . 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () features a bulkier 2-isopropylphenyl group, likely reducing solubility but increasing lipophilicity .
- Dihydropyrimidinylthioacetamides (): 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide () lacks the cyclopenta ring system but retains the pyrimidinone-thioacetamide backbone. The 4-chlorophenyl group here may confer stronger halogen bonding compared to the 4-nitrophenyl group in the target compound . 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () shows higher molecular weight (m/z 344.21) and a dichlorophenyl substituent, which could enhance metabolic stability but reduce aqueous solubility .
Functional Implications
- Solubility and Bioavailability: The dimethylaminoethyl group in the target compound could improve aqueous solubility compared to bulkier substituents (e.g., isopropyl in ), which are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
